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Compound of Interest

Compound Name: Fmoc-D-Phe(2-F)-OH

Cat. No.: B557953

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, with the CAS number 198545-46-9, is a fluorinated derivative of the
amino acid D-phenylalanine. The incorporation of a fluorine atom at the ortho-position of the
phenyl ring and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the
amine make this compound a valuable building block in solid-phase peptide synthesis (SPPS).
The unique physicochemical properties imparted by the fluorine atom, such as increased
metabolic stability, altered electronic properties, and conformational constraints, have
positioned Fmoc-D-Phe(2-F)-OH as a key reagent in the development of novel peptide-based
therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive
overview of its properties, synthesis, and applications.

Physicochemical Properties

Fmoc-D-Phe(2-F)-OH is a white to off-white solid. Its fundamental properties are summarized
in the table below.
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Property Value

CAS Number 198545-46-9
Molecular Formula C24H20FNOa4

Molecular Weight 405.42 g/mol
Appearance White to off-white solid
Purity Typically =298% (HPLC)

Storage Temperature

2-8°C

Spectroscopic Data

Detailed experimental spectroscopic data for Fmoc-D-Phe(2-F)-OH is not readily available in

the public domain. However, the expected spectral characteristics can be inferred from the

structure and data for similar compounds.

Spectroscopy

Expected Characteristics

1H NMR

Signals corresponding to the fluorenyl group,
the aromatic protons of the 2-fluorophenyl ring
(with characteristic splitting due to fluorine
coupling), and the a- and B-protons of the amino

acid backbone.

13C NMR

Resonances for the carbons of the Fmoc group,
the fluorinated phenyl ring (with C-F coupling),
and the carbonyl, a-, and B-carbons of the

amino acid.

FT-IR (cm™1)

Characteristic peaks for O-H (carboxylic acid),
N-H (amide), C=0 (carbonyls of the Fmoc and

carboxylic acid groups), and C-F stretching.

Mass Spectrometry

A molecular ion peak corresponding to the exact
mass of the compound, along with characteristic

fragmentation patterns.
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Experimental Protocols
Synthesis of Fmoc-D-Phe(2-F)-OH

A specific, detailed experimental protocol for the enantioselective synthesis of Fmoc-D-Phe(2-
F)-OH is not widely published. However, it can be prepared by two main strategies:

e Fmoc protection of commercially available D-2-fluorophenylalanine: This is the most
straightforward approach.

» Enantioselective synthesis of D-2-fluorophenylalanine followed by Fmoc protection.
A general protocol for the Fmoc protection of an amino acid is as follows:

Materials:

D-2-fluorophenylalanine

e 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl
chloride (Fmoc-Cl)

e Sodium bicarbonate or another suitable base

e Dioxane and water

o Diethyl ether or ethyl acetate

o Hydrochloric acid (for acidification)

Procedure:

e Dissolve D-2-fluorophenylalanine in an aqueous solution of sodium bicarbonate.

e Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the amino acid solution with
vigorous stirring.

e Maintain the reaction at room temperature and monitor its progress by thin-layer
chromatography (TLC).
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» Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or
ethyl acetate to remove unreacted Fmoc reagent.

 Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected amino
acid.

o Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

e Recrystallize the product from a suitable solvent system to obtain pure Fmoc-D-Phe(2-F)-
OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-
Phe(2-F)-OH

Fmoc-D-Phe(2-F)-OH is utilized in standard Fmoc-based SPPS protocols. The following is a
generalized workflow for the incorporation of this amino acid into a growing peptide chain on a
solid support.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

e Fmoc-D-Phe(2-F)-OH

e Coupling reagents (e.g., HBTU, HATU, DIC)

e Base (e.g., DIPEA, NMM)

o Deprotection solution (e.g., 20% piperidine in DMF)

e Solvents (DMF, DCM)

e Washing solvents

Procedure:

o Resin Swelling: Swell the resin in DMF for 30-60 minutes.
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e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group
from the N-terminus of the growing peptide chain.

e Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.
e Coupling:

o Pre-activate Fmoc-D-Phe(2-F)-OH by dissolving it with a coupling reagent and a base in
DMF.

o Add the activated amino acid solution to the resin.
o Allow the coupling reaction to proceed for the required time (typically 1-2 hours).
e Washing: Wash the resin with DMF to remove unreacted reagents.

» Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino
acids in the desired sequence.

» Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final
Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave
the peptide from the resin and remove side-chain protecting groups.

» Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether,
and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide
Synthesis
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Click to download full resolution via product page

Caption: A generalized workflow for the incorporation of Fmoc-D-Phe(2-F)-OH in solid-phase
peptide synthesis.

lllustrative Signaling Pathway: G-Protein Coupled
Receptor (GPCR)

Peptides containing modified amino acids like D-2-fluorophenylalanine are often designed to
target GPCRs with improved affinity and stability. The following diagram illustrates a generic
GPCR signaling cascade that such a peptide might modulate.
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Caption: An example of a GPCR signaling pathway that can be targeted by peptides containing
modified amino acids.

Applications in Drug Development

The introduction of a fluorine atom into the phenylalanine side chain has profound effects on
the properties of peptides, making Fmoc-D-Phe(2-F)-OH a valuable tool for medicinal
chemists.

» Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the
aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for
phenylalanine-containing peptides. The D-configuration of the amino acid also provides
resistance to proteolysis.

o Modulation of Receptor Binding: The electron-withdrawing nature of fluorine can alter the
electronic properties of the aromatic ring, potentially influencing cation-1t or 1t-1t stacking
interactions with the target receptor. This can lead to changes in binding affinity and
selectivity.

» Conformational Control: The steric bulk and electronic properties of the fluorine atom can
restrict the conformational freedom of the peptide backbone and the amino acid side chain,
pre-organizing the peptide into a bioactive conformation.

Conclusion

Fmoc-D-Phe(2-F)-OH is a specialized amino acid derivative that offers significant advantages
for the design and synthesis of peptide-based drugs. Its ability to enhance metabolic stability,
modulate receptor interactions, and influence peptide conformation makes it a powerful tool for
overcoming some of the inherent limitations of native peptides as therapeutic agents. While
detailed synthetic and spectroscopic data remain somewhat limited in publicly accessible
literature, the general principles of its synthesis and application in SPPS are well-established.
As the field of peptide therapeutics continues to grow, the use of fluorinated amino acids like
Fmoc-D-Phe(2-F)-OH is expected to play an increasingly important role in the development of
next-generation drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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